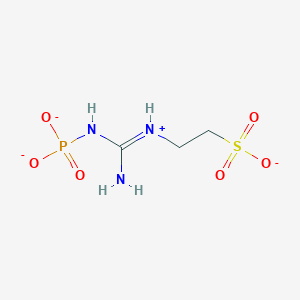
Cyanopeptolin 880
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanopeptolin 880 is a natural product found in Planktothrix agardhii with data available.
Applications De Recherche Scientifique
Trypsin Inhibition and Protease Activity
Cyanopeptolins, including Cyanopeptolin 880, have been studied extensively for their role as trypsin inhibitors and serine protease inhibitors. The research on various cyanopeptolins has shown that these compounds can effectively inhibit trypsin, a type of serine protease. For instance, Cyanopeptolin CB071, a close relative of Cyanopeptolin 880, isolated from Aphanocapsa sp., has demonstrated inhibition of trypsin activity (Choi et al., 2008). Another study identified cyanopeptolins with varying structures in Nostoc edaphicum, which inhibited trypsin and chymotrypsin, indicating their potential in developing drugs for metabolic disorders and other diseases (Mazur-Marzec et al., 2018).
Structural Diversity and Biosynthesis
The structure and biosynthesis of cyanopeptolins are of significant interest in scientific research. A comprehensive review covering the isolation, structural elucidation, and biosynthesis of Ahp-cyclodepsipeptides, a family including cyanopeptolins, highlights the importance of these compounds in drug discovery efforts (Köcher et al., 2020). Additionally, the study of cyanopeptolin 963A from Microcystis PCC 7806 provided insights into the structural variations of these compounds (Bister et al., 2004).
Ecological Impact and Toxicity
Cyanopeptolins, including Cyanopeptolin 880, are also studied for their ecological impact and potential toxicity. A study on cyanopeptolin 1020 from Microcystis highlighted its toxicity against freshwater crustaceans, underscoring the ecological implications of these compounds (Gademann et al., 2010). Another investigation into the cyanopeptolin genes in different cyanobacteria strains revealed insights into their evolution and diversity, which is crucial for understanding their ecological roles (Rounge et al., 2007).
Potential in Drug Development
The unique properties of cyanopeptolins make them potential candidates for drug development. Their ability to inhibit specific proteases can be harnessed in the treatment of various diseases. For example, a study on novel cyanopeptolins, including Cyanopeptolin 880, from Planktothrix agardhii suggested their potential use due to their distinct structures and activities (Okumura et al., 2009).
Propriétés
Nom du produit |
Cyanopeptolin 880 |
|---|---|
Formule moléculaire |
C45H64N6O12 |
Poids moléculaire |
881 g/mol |
Nom IUPAC |
(2R)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-2,8-bis[(2S)-butan-2-yl]-21-hydroxy-15-[2-(4-hydroxyphenyl)ethyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxy-2-methoxypropanamide |
InChI |
InChI=1S/C45H64N6O12/c1-8-25(3)36-45(61)63-27(5)37(49-41(57)34(24-52)62-7)42(58)46-31(20-17-28-15-18-30(53)19-16-28)39(55)47-32-21-22-35(54)51(43(32)59)38(26(4)9-2)44(60)50(6)33(40(56)48-36)23-29-13-11-10-12-14-29/h10-16,18-19,25-27,31-38,52-54H,8-9,17,20-24H2,1-7H3,(H,46,58)(H,47,55)(H,48,56)(H,49,57)/t25-,26-,27+,31-,32-,33-,34+,35+,36-,37-,38-/m0/s1 |
Clé InChI |
AQKSWWARSJIVMX-LUSPZTBSSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)[C@@H](C)CC)O)CCC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)OC)C |
SMILES canonique |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCC4=CC=C(C=C4)O)NC(=O)C(CO)OC)C |
Synonymes |
cyanopeptolin 880 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




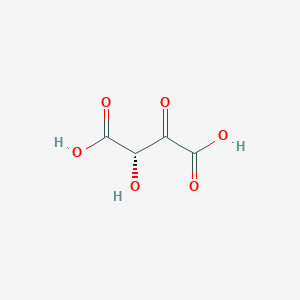

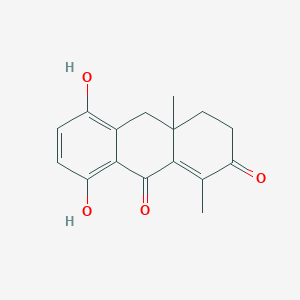
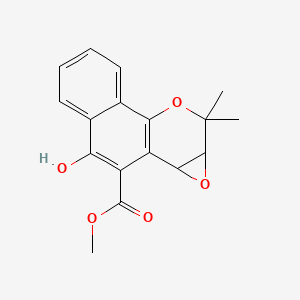
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B1262920.png)
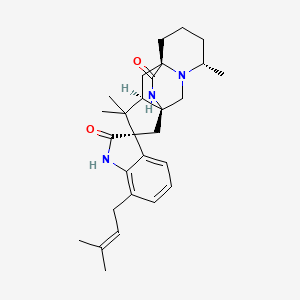
![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-prop-2-enyl-5H-oxazole-4-carboxamide](/img/structure/B1262922.png)

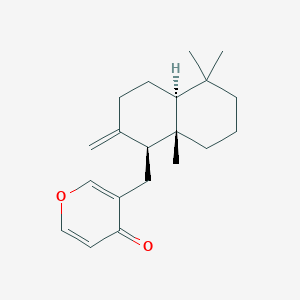

![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)

